molecular formula C13H10ClN3 B1484081 2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine CAS No. 41372-95-6

2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B1484081
CAS No.: 41372-95-6
M. Wt: 243.69 g/mol
InChI Key: XEYWGUROMLHHCV-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS 41372-95-6) is a benzyl-protected heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C13H10ClN3 and a molecular weight of 243.69 g/mol, this compound serves as a versatile synthon for the construction of more complex molecules . Its primary research application is as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer treatment . The fused pyrazolopyridine core structure is designed to enhance binding affinity to specific enzyme targets, such as various kinases, by mimicking the structure of purine bases . This mechanism allows researchers to design molecules that modulate critical biological pathways involved in cell proliferation and inflammation . Beyond oncology, this scaffold is also employed in research settings to design new bioactive molecules with potential antiviral and neuroprotective properties, making it a valuable asset for expanding chemical libraries and exploring new therapeutic areas . The benzyl group on the pyrazole nitrogen acts as a protective group that can be strategically manipulated in multi-step synthetic sequences, providing access to a wider array of 1H-pyrazolo derivatives . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use.

Properties

IUPAC Name

2-benzyl-4-chloropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-11-9-17(16-12(11)6-7-15-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYWGUROMLHHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including the use of starting materials that facilitate the formation of the pyrazolo[4,3-c]pyridine ring system.

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound have been evaluated for their effects on K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines. The most potent derivatives demonstrated low micromolar GI50 values, indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and cleaving poly(ADP-ribose) polymerase (PARP) .
  • Cell Cycle Arrest : It has been observed to affect the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and repair .
  • Autophagy Induction : The compound may also induce autophagy as evidenced by the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) during treatment .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in K562 cells after 48 hours of exposure at concentrations as low as 10 µM. Immunoblotting analyses confirmed the activation of apoptotic pathways .
  • Fluorescence Properties : Another investigation revealed that derivatives of this compound exhibit fluorescence properties that can be utilized for pH sensing applications, showcasing its versatility beyond anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For example:

  • Increasing the bulkiness of substituents at the 4-position generally reduces antiproliferative activity.
  • The introduction of electron-donating or electron-withdrawing groups can modulate the compound's interaction with biological targets .

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Properties
Research indicates that compounds similar to 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine exhibit significant anti-inflammatory effects. These compounds can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

2. Anticancer Activity
Studies have shown that pyrazolo[4,3-c]pyridines can interact with various cellular pathways involved in cancer progression. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . The unique structural features of this compound enhance its efficacy against specific cancer types.

3. Neuroprotective Effects
Recent investigations into the neuroprotective properties of pyrazolo compounds indicate that they may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. This versatility allows for further modifications to enhance biological activity or selectivity against specific targets.

Case Studies

1. Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazolo derivatives, including this compound. Results indicated that this compound significantly reduced edema in rodent models when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

2. Case Study: Anticancer Potential
In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines. Subsequent in vivo experiments confirmed its potential to suppress tumor growth in xenograft models, highlighting its promise as a lead compound for anticancer drug development .

Table 1: Biological Activities of Pyrazolo Compounds

Compound NameStructureActivity
This compoundStructureAnti-inflammatory, Anticancer
1-(5-Chloro-2-pyridinyl)-4-(trifluoromethyl)-pyrazoleStructureStrong anti-inflammatory
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-oneStructurePotential anticancer activity

Table 2: Synthesis Pathways

Synthesis MethodDescription
Cyclization of hydrazonesInvolves reaction with aldehydes or ketones
Nucleophilic substitutionSubstitution reactions involving halogenated precursors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[4,3-c]pyridine scaffold is versatile, with modifications at positions 2, 4, and 7 significantly altering properties. Below is a comparative analysis with key analogues:

Compound Substituents Biological Activity Synthesis Method Reference
2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine 2-benzyl, 4-Cl Limited data; research-focused Proprietary multistep synthesis
Furo-fused pyrazolo[4,3-c]pyridines Fused benzofuran ring Potential anticancer/antimicrobial Ultrasound-promoted cyclization
Thieno-fused pyrazolo[4,3-c]pyridines Fused thiophene ring Enhanced solubility; under investigation Ultrasound-promoted cyclization
Trifluoromethyl-substituted analogues CF₃ at position 3 or 5 Improved metabolic stability (hypothesized) Sonogashira coupling + ring closure
Pyrano[4,3-c]pyrazoles Fused pyrone ring Weak anticancer/antimicrobial activity Fischer-type or Madelung cyclization
Key Observations:
  • Furo/Thieno-Fused Derivatives: These analogues, synthesized via ultrasound-assisted methods, exhibit improved reaction efficiency (yields >70%) compared to traditional thermal approaches . Their fused aromatic systems may enhance π-stacking interactions in biological targets, though specific activity data remain preliminary.
  • Trifluoromethyl Analogues: The introduction of CF₃ groups improves lipophilicity and metabolic stability, critical for drug development. However, their synthesis requires specialized cross-coupling techniques (e.g., Sonogashira reactions) .

Preparation Methods

Cyclization of N-acyl-N-nitroso Precursors

One well-documented approach to synthesize pyrazolo[4,3-c]pyridines, including 2-benzyl-4-chloro derivatives, involves the nitrosation of 3-acetamido-4-methylpyridines followed by rearrangement and cyclization of the resulting N-acyl-N-nitroso compounds. This method was extensively studied by Chapman and Hurst (J.C.S. Perkin I), who prepared various substituted pyrazolo[3,4-c]pyridines and extended the methodology to the 4-chloro substituted analogs.

  • Procedure Summary:

    • Starting from 3-acetamido-4-methylpyridine derivatives, nitrosyl chloride is used to introduce the nitroso group.
    • The N-acyl-N-nitroso intermediates undergo rearrangement and cyclization under acidic conditions, often with acetic anhydride or dilute hydrochloric acid.
    • The reaction mixture is then basified and neutralized to precipitate the pyrazolopyridine product.
    • For 4-chloro substitution, the starting pyridine contains a chloro substituent at the 2-position, which is retained through the cyclization process.
    • The 2-benzyl substituent can be introduced by subsequent benzylation reactions on the pyrazolopyridine core.
  • Yields and Physical Data:

    • The 7-chloro-pyrazolo[3,4-c]pyridine was obtained in moderate to low yields depending on reaction conditions.
    • Melting points and purity were confirmed by crystallization and sublimation techniques.
    • This method allows for selective substitution and functional group tolerance.

Electrophilic Cyclization via Azide Intermediates and Subsequent Cross-Coupling

A more recent synthetic strategy involves the construction of the pyrazolo[4,3-c]pyridine core via iodine-mediated electrophilic cyclization of azide intermediates derived from pyrazole precursors. Razmienė et al. (2021) demonstrated the synthesis of tetrasubstituted 2H-pyrazolo[4,3-c]pyridines using this approach, which can be adapted for 2-benzyl-4-chloro derivatives.

  • Key Steps:

    • Preparation of azide intermediates from substituted pyrazoles.
    • Treatment with iodine and a suitable base (e.g., potassium phosphate or sodium bicarbonate) in dichloromethane at room temperature in the dark to induce electrophilic cyclization forming the pyrazolo[4,3-c]pyridine core.
    • Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with boronic acids to introduce aryl or benzyl substituents at the 2-position.
    • Alkylation reactions to modify hydroxyl or other substituents if necessary.
  • Yields:

    • Cyclization yields ranged from 70–88%.
    • Cross-coupling reactions under microwave irradiation provided yields from 48–96%.
    • Alkylation reactions of hydroxyl groups gave high yields (80–97%).
  • Advantages:

    • This method offers high regioselectivity and functional group tolerance.
    • Microwave-assisted cross-coupling reduces reaction times.
    • The approach is versatile for introducing various substituents at multiple positions.

Benzylation of Aminopyrrole Intermediates

An alternative approach involves the synthesis of aminopyrrole intermediates, which are then benzylated to introduce the 2-benzyl substituent. According to a patent describing pyrrolo[3,4-b]pyridines, benzylation can be achieved by reacting aminopyrrole derivatives with benzaldehyde to form Schiff bases, followed by treatment with sodium hydride and ethyl iodide to yield benzylated products.

  • Process Details:

    • Aminopyrrole precursor is reacted with benzaldehyde to form a Schiff base.
    • The Schiff base undergoes alkylation with sodium hydride and ethyl iodide.
    • The resulting benzylideneamino compound can be further processed to the pyrazolopyridine core.
    • Extraction and purification steps include ethyl acetate extraction and crystallization.
  • Yields and Physical Properties:

    • The benzylated compounds are obtained as hydrochloride salts with melting points around 220–242 °C.
    • The method is suitable for preparing various substituted pyrroles as intermediates for pyrazolopyridine synthesis.

Summary Table of Preparation Methods

Method Key Steps Typical Yields Advantages References
Nitrosation and Cyclization of 3-acetamido-4-methylpyridines Nitrosyl chloride treatment, rearrangement, cyclization, benzylation Moderate to low Established method, selective substitution
Iodine-mediated Electrophilic Cyclization and Suzuki Coupling Azide intermediates, iodine cyclization, Pd-catalyzed cross-coupling 70–96% High regioselectivity, microwave-assisted
Benzylation of Aminopyrrole Intermediates Schiff base formation, alkylation with NaH and ethyl iodide Moderate to high Versatile for benzyl substitution

Detailed Research Findings and Notes

  • The nitrosation-cyclization method requires careful control of reaction conditions, especially the presence of acetic anhydride and acid concentration, to optimize yields and avoid side products such as pyrazolopyridones.

  • Electrophilic cyclization using iodine is sensitive to the choice of base; primary azides require stronger bases like potassium phosphate, whereas secondary azides react well with sodium bicarbonate.

  • Microwave irradiation significantly enhances the efficiency of Suzuki–Miyaura cross-coupling, reducing reaction times from hours to minutes without compromising yields.

  • Benzylation via Schiff base intermediates allows for the introduction of the benzyl group prior to ring closure, providing an alternative route when direct substitution on the pyrazolopyridine core is challenging.

  • Purification techniques such as crystallization from methanol or dimethylformamide and sublimation are critical for obtaining pure 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine suitable for further applications.

Q & A

Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core in 2-benzyl-4-chloro derivatives?

The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two main strategies:

  • Annelation of a pyrazole ring onto a pyridine derivative : This involves functionalizing a pre-existing pyridine ring with reactive groups to facilitate cyclization.
  • Pyridine-ring formation from pyrazole precursors : A Sonogashira cross-coupling reaction between 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes and alkynes, followed by tert-butylamine-mediated ring closure, has been demonstrated as an efficient method . Modifications to substituents (e.g., benzyl or chloro groups) can be introduced during precursor synthesis or post-cyclization functionalization.

Q. What spectroscopic and crystallographic methods confirm the structure of synthesized 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine?

  • X-ray crystallography : Reveals conformational details, such as the envelope-shaped dihydropyrazole ring and twisted-chair piperidine fused ring. Intramolecular interactions (e.g., C–H⋯Cl) and dimeric C–Cl⋯π packing motifs are critical for stability .
  • NMR and mass spectrometry : Confirm molecular weight, substituent positions, and purity. Elemental analysis validates stoichiometry .

Q. What safety precautions are recommended when handling this compound?

  • Protective measures : Use gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks .
  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazolo[4,3-c]pyridine scaffold influence its inhibitory activity against EGFR?

Substituents at the 2-benzyl and 4-chloro positions modulate EGFR inhibition by:

  • Enhancing target binding : Bulky benzyl groups improve hydrophobic interactions with EGFR’s ATP-binding pocket.
  • Electron-withdrawing effects : The chloro group increases electrophilicity, stabilizing ligand-receptor interactions. Patent data show substituted derivatives (e.g., 1H-pyrazolo[4,3-c]pyridines) exhibit IC₅₀ values <100 nM in kinase assays .

Q. What structural features enable this compound to act as a PPI inhibitor?

  • Rigid bicyclic core : Facilitates mimicry of α-helical motifs, disrupting PEX14-PEX5 protein interactions critical for peroxisomal biogenesis .
  • Substituent flexibility : The benzyl group allows for hydrophobic anchoring, while chloro enhances solubility and bioavailability. Docking studies suggest these features reduce binding entropy .

Q. What methodological challenges arise when analyzing structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives in anticancer assays?

  • Synthetic variability : Minor changes in substituents (e.g., benzyl vs. phenyl) require multi-step optimization, complicating SAR trends .
  • Biological noise : Off-target effects (e.g., NOX inhibition, as seen in setanaxib analogs) may obscure mechanistic conclusions. Dual-target activity necessitates selectivity profiling via kinase panels .
  • Data interpretation : Use multivariate analysis to decouple steric, electronic, and solubility contributions to activity .

Q. How can computational methods guide the optimization of this compound for antimicrobial applications?

  • Molecular dynamics (MD) simulations : Predict binding stability in bacterial targets (e.g., DNA gyrase) by modeling ligand-enzyme interactions.
  • QSAR modeling : Correlate substituent electronegativity with MIC values against Gram-positive pathogens. Experimental data show pyrazolo[4,3-c]pyridines with electron-deficient rings exhibit 4–8× higher potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine

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